alpha-RA-F
Description
Alpha-RA-F (α-RA-F) is a bioactive compound that modulates collagen synthesis and matrix metalloproteinases (MMPs) expression in human fibroblasts. It enhances collagen production while suppressing MMP activity, a dual mechanism critical for tissue remodeling and repair . Unlike cytotoxic agents, this compound achieves these effects without harming cellular viability, making it a promising candidate for dermatological and regenerative therapies . Its molecular structure and precise biochemical targets remain under investigation, but its functional role in balancing extracellular matrix (ECM) components has been validated in fibroblast cultures .
Properties
CAS No. |
1260239-23-3 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 |
IUPAC Name |
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C16H16N2O4/c17-15(21)14(6-10-4-2-1-3-5-10)18-16(22)11-7-12(19)9-13(20)8-11/h1-5,7-9,14,19-20H,6H2,(H2,17,21)(H,18,22)/t14-/m0/s1 |
InChI Key |
VIBGZWUSHYPKCT-AWEZNQCLSA-N |
SMILES |
OC1=CC(C(N[C@H](C(N)=O)CC2=CC=CC=C2)=O)=CC(O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-RA-F; alpha RA F; alphaRAF; α-RA-F; α RA F; αRAF; |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis of this compound and GW-3333
| Parameter | This compound | GW-3333 |
|---|---|---|
| Primary Targets | Collagen synthesis ↑, MMPs ↓ | MMPs ↓, TACE ↓ |
| Cytotoxicity | None reported | Not fully characterized |
| Therapeutic Applications | Wound healing, anti-aging | Inflammatory diseases, cancer |
| Mechanistic Complexity | Single-pathway modulation | Dual-pathway inhibition |
| Clinical Stage | Preclinical | Early-phase trials (discontinued) |
Research Findings and Discussion
Efficacy in Fibroblast Models
This compound increases collagen I levels by 40–60% and reduces MMP-1 expression by 50–70% in human fibroblasts, outperforming traditional MMP inhibitors like Ilomastat, which lack collagen-enhancing effects . GW-3333, however, reduces TNF-α release by 80% in macrophage models, highlighting its anti-inflammatory utility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
